

A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Nitrophenyl)ethanol

Cat. No.: B3023286

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(3-Nitrophenyl)ethanol**, a key intermediate in pharmaceutical and organic synthesis.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While reference spectra for **2-(3-Nitrophenyl)ethanol** are available in databases such as SpectraBase, this guide focuses on the principles of data acquisition and interpretation, using theoretically derived data to illustrate the analytical workflow.^{[3][4][5]}

Introduction: The Importance of Spectroscopic Analysis

In the synthesis and development of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR and IR provide a detailed fingerprint of a molecule's structure, allowing for the verification of its identity, purity, and conformation. For a molecule such as **2-(3-Nitrophenyl)ethanol**, with its distinct aromatic and aliphatic moieties, these techniques are indispensable. This guide will delve into the practical aspects and theoretical underpinnings of using ¹H NMR, ¹³C NMR, and IR spectroscopy for the comprehensive characterization of this compound.

Molecular Structure of 2-(3-Nitrophenyl)ethanol

Caption: Molecular structure of **2-(3-Nitrophenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(3-Nitrophenyl)ethanol**, both ^1H and ^{13}C NMR are crucial for a complete structural assignment.

^1H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Hypothetical ^1H NMR Data for **2-(3-Nitrophenyl)ethanol**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	~1.8	br s	1H	-OH
2	2.98	t, $J = 6.8$ Hz	2H	-CH ₂ -Ar
3	3.92	t, $J = 6.8$ Hz	2H	-CH ₂ -OH
4	7.52	t, $J = 7.9$ Hz	1H	Ar-H
5	7.65	d, $J = 7.7$ Hz	1H	Ar-H
6	8.12	d, $J = 8.2$ Hz	1H	Ar-H
7	8.18	s	1H	Ar-H

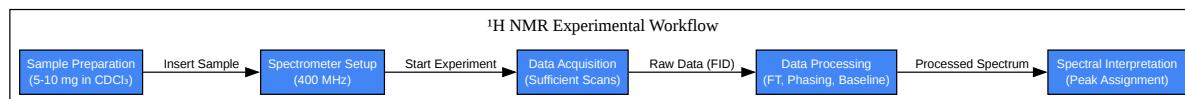
Interpretation of the ^1H NMR Spectrum

- **Hydroxyl Proton (-OH):** The hydroxyl proton is expected to appear as a broad singlet around 1.8 ppm. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
- **Aliphatic Protons:** The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (-CH₂-Ar) is expected around 2.98 ppm, while the one bonded to the electronegative oxygen (-CH₂-OH) will be further downfield, around 3.92 ppm.

- Aromatic Protons: The protons on the metasubstituted benzene ring will show a complex splitting pattern in the aromatic region (7.5-8.2 ppm). The electron-withdrawing nitro group will deshield these protons, shifting them downfield.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(3-Nitrophenyl)ethanol** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm).



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Caption: Workflow for ^1H NMR analysis.

^{13}C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms in a molecule.

Hypothetical ^{13}C NMR Data for **2-(3-Nitrophenyl)ethanol**

Signal	Chemical Shift (δ , ppm)	Assignment
1	39.2	-CH ₂ -Ar
2	62.8	-CH ₂ -OH
3	122.1	Ar-C
4	124.5	Ar-C
5	129.5	Ar-C
6	135.0	Ar-C
7	141.2	Ar-C-CH ₂
8	148.5	Ar-C-NO ₂

Interpretation of the ^{13}C NMR Spectrum

- Aliphatic Carbons: The carbon of the methylene group attached to the aromatic ring is expected around 39.2 ppm. The carbon attached to the hydroxyl group will be deshielded and appear further downfield, around 62.8 ppm.
- Aromatic Carbons: The six aromatic carbons will appear in the range of 122-149 ppm. The carbon attached to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Hypothetical IR Data for **2-(3-Nitrophenyl)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1525	Strong	N-O asymmetric stretch (nitro)
1350	Strong	N-O symmetric stretch (nitro)
1600, 1475	Medium	C=C stretch (aromatic)
1050	Strong	C-O stretch (primary alcohol)

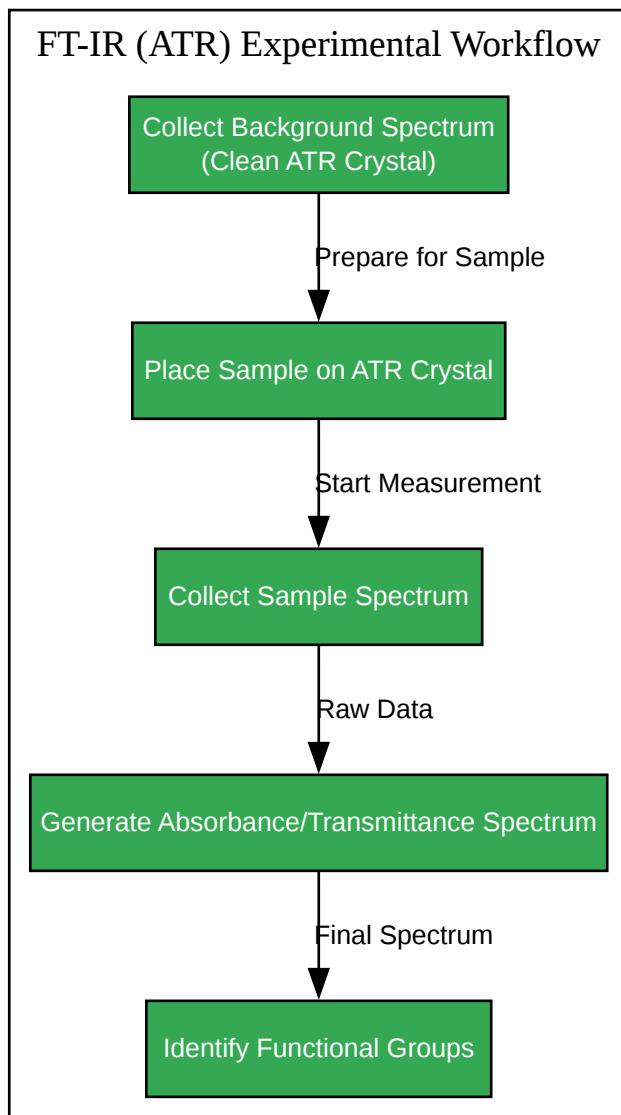
Interpretation of the IR Spectrum

- O-H Stretch: A strong, broad absorption between 3400-3300 cm⁻¹ is characteristic of the hydroxyl group's O-H stretch, broadened by hydrogen bonding.
- C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
- N-O Stretches: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
- C=C and C-O Stretches: Aromatic C=C stretches appear around 1600 and 1475 cm⁻¹. A strong C-O stretch for the primary alcohol is expected around 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of solid **2-(3-Nitrophenyl)ethanol** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



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Caption: Workflow for FT-IR (ATR) analysis.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a robust and comprehensive characterization of **2-(3-Nitrophenyl)ethanol**. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the structure

and purity of their synthesized material, a critical step in any drug discovery and development pipeline. The principles and protocols outlined in this guide serve as a practical framework for the spectroscopic analysis of this and other related small molecules.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3023286#spectroscopic-data-of-2-3-nitrophenylethanol-nmr-ir]

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